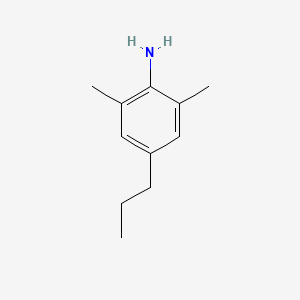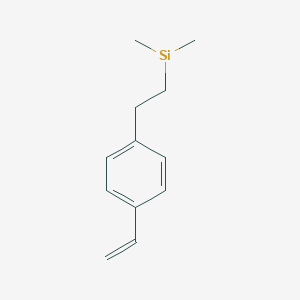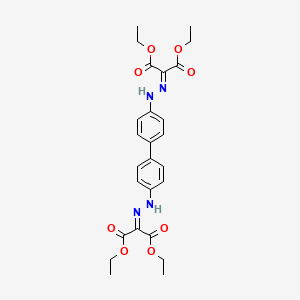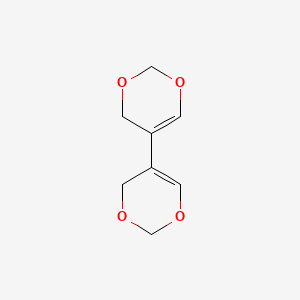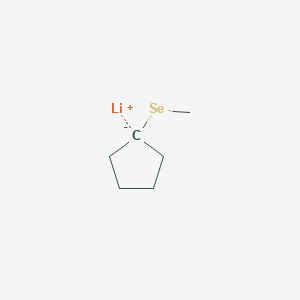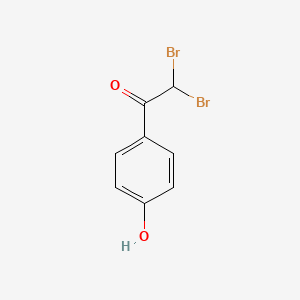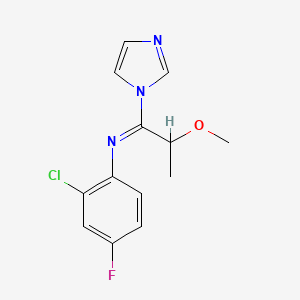
(1E)-N-(2-Chloro-4-fluorophenyl)-1-(1H-imidazol-1-yl)-2-methoxypropan-1-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-N-(2-Chloro-4-fluorophenyl)-1-(1H-imidazol-1-yl)-2-methoxypropan-1-imine is a synthetic organic compound that features a combination of chloro, fluoro, imidazole, and methoxy functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-(2-Chloro-4-fluorophenyl)-1-(1H-imidazol-1-yl)-2-methoxypropan-1-imine typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with 2-chloro-4-fluoroaniline.
Formation of Imidazole Derivative: The aniline derivative is reacted with glyoxal and ammonium acetate to form the imidazole ring.
Methoxylation: The imidazole derivative is then subjected to methoxylation using methanol and a suitable catalyst.
Formation of Imines: The final step involves the formation of the imine by reacting the methoxylated imidazole derivative with an appropriate aldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
(1E)-N-(2-Chloro-4-fluorophenyl)-1-(1H-imidazol-1-yl)-2-methoxypropan-1-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted imidazole derivatives.
科学的研究の応用
(1E)-N-(2-Chloro-4-fluorophenyl)-1-(1H-imidazol-1-yl)-2-methoxypropan-1-imine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
作用機序
The mechanism of action of (1E)-N-(2-Chloro-4-fluorophenyl)-1-(1H-imidazol-1-yl)-2-methoxypropan-1-imine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular function and behavior.
類似化合物との比較
Similar Compounds
- (1E)-N-(2-Chloro-4-fluorophenyl)-1-(1H-imidazol-1-yl)-2-ethoxypropan-1-imine
- (1E)-N-(2-Chloro-4-fluorophenyl)-1-(1H-imidazol-1-yl)-2-methoxybutan-1-imine
Uniqueness
- Functional Groups : The presence of both chloro and fluoro groups along with the imidazole ring makes it unique.
- Applications : Its specific combination of functional groups provides distinct chemical reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
93828-64-9 |
|---|---|
分子式 |
C13H13ClFN3O |
分子量 |
281.71 g/mol |
IUPAC名 |
N-(2-chloro-4-fluorophenyl)-1-imidazol-1-yl-2-methoxypropan-1-imine |
InChI |
InChI=1S/C13H13ClFN3O/c1-9(19-2)13(18-6-5-16-8-18)17-12-4-3-10(15)7-11(12)14/h3-9H,1-2H3 |
InChIキー |
VGBZAQAECZKWRE-UHFFFAOYSA-N |
正規SMILES |
CC(C(=NC1=C(C=C(C=C1)F)Cl)N2C=CN=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


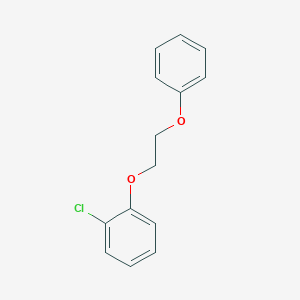
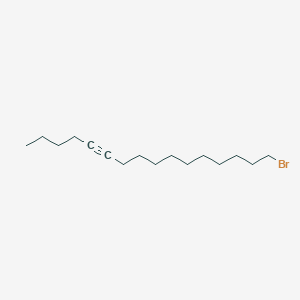
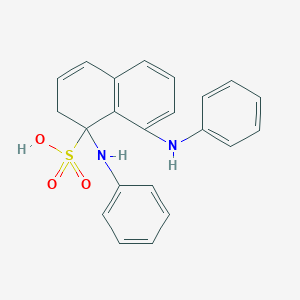

![Methanone, (3,5-dichloro-4-methoxyphenyl)[2-(trifluoromethyl)phenyl]-](/img/structure/B14340734.png)
